molecular formula C25H32ClN3O5S B2618786 N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216486-39-3

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2618786
CAS No.: 1216486-39-3
M. Wt: 522.06
InChI Key: NWRFDXSNSZBTOT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-ethylbenzo[d]thiazol-2-yl moiety and a 2-morpholinoethyl group attached to the amide nitrogen. The 3,4,5-trimethoxybenzoyl group contributes to its lipophilicity, while the morpholinoethyl substituent enhances water solubility via protonation of the morpholine ring, particularly in its hydrochloride salt form.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S.ClH/c1-5-17-7-6-8-21-22(17)26-25(34-21)28(10-9-27-11-13-33-14-12-27)24(29)18-15-19(30-2)23(32-4)20(16-18)31-3;/h6-8,15-16H,5,9-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRFDXSNSZBTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacterial cells, leading to cell death. In anti-inflammatory applications, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Core Structural Features and Substituent Variations

The table below highlights key structural and functional differences between the target compound and analogues:

Compound Name Core Structure Key Substituents Biological Activity (Reported) Synthesis Method
Target: N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride Benzamide-thiazole 3,4,5-Trimethoxybenzoyl; 4-ethylbenzothiazole; 2-morpholinoethyl (HCl salt) Not explicitly reported Likely via amide coupling (analogous to )
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)-benzamide () Benzamide-thiazole 3,4,5-Trimethoxybenzoyl; 4-phenylthiazole; 2-methoxyethyl Not reported Amide coupling (similar to )
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide () Thiazole-carbothioamide 3,4,5-Trimethoxyphenylthioamide; 4,4-difluorocyclohexyl Anticancer (hypothesized) Multi-step synthesis involving thioamide formation
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Benzamide-thiazole 2,4-Difluorobenzoyl; 5-chlorothiazole PFOR enzyme inhibition (antiparasitic) Amide coupling via benzoyl chloride and amine
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () Triazole 3,4,5-Trimethoxyphenyl; 2-chlorobenzylidene; 4-methylbenzylsulfanyl Antifungal/antimicrobial (hypothesized) Condensation of triazole precursors with aldehydes

Solubility and Bioavailability

  • The target compound’s hydrochloride salt form improves aqueous solubility relative to neutral analogues like the methoxyethyl derivative in .
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () : Lower solubility due to halogenated aromatic rings but improved metabolic stability .
  • Triazole Derivatives () : Sulfanyl and benzylidene groups may reduce solubility but enhance lipid membrane interaction .

Key Research Findings and Spectral Validation

  • IR/NMR Confirmation : For all compounds, IR spectra validated functional groups (e.g., C=S stretches at 1243–1258 cm⁻¹ in thioamides ; absence of νS-H bands in triazole thiones ).
  • Crystallography () : Hydrogen-bonding networks (e.g., N–H⋯N dimers) stabilize crystal structures, influencing solubility and packing .

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and implications in drug development.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the benzothiazole core and subsequent modifications to introduce the trimethoxy and morpholinoethyl groups. The general synthetic route can be summarized as follows:

  • Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde.
  • Introduction of Ethyl Group : Alkylation using ethyl halides.
  • Formation of Benzamide : Reaction with benzoyl chloride in the presence of a base.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 100 to 250 μg/mL .

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

Anticancer Activity

The compound has been evaluated for its anticancer properties, demonstrating inhibition of cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that it can interact with specific molecular targets such as DNA and enzymes involved in cancer cell metabolism .

The biological activity of this compound is attributed to its ability to inhibit key enzymes and disrupt cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the survival and proliferation of pathogenic organisms and cancer cells.
  • DNA Interaction : It potentially intercalates into DNA strands, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in treating infections and cancer:

  • Study on Antibacterial Activity : A recent investigation showed that a series of benzothiazole derivatives had enhanced antibacterial activity compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
  • Anticancer Research : In vitro studies demonstrated that certain derivatives could reduce tumor growth by inducing apoptosis in various cancer cell lines, including breast and lung cancers .

Q & A

Q. What are the key steps in synthesizing N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Core formation : Construct the benzo[d]thiazole moiety via cyclization of substituted thioureas or thioamides under acidic conditions .

Amide coupling : React the benzo[d]thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride using coupling agents like EDCI/HOBt in dichloromethane .

Morpholinoethyl introduction : Perform N-alkylation with 2-morpholinoethyl chloride under basic conditions (e.g., triethylamine) in dioxane at 60–80°C .

Hydrochloride salt formation : Treat the free base with HCl in ethanol, followed by recrystallization from acetonitrile for purity .
Key Controls : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR and HRMS .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6d_6) identifies proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, morpholine protons at δ 3.4–3.7 ppm) . 13^13C NMR confirms carbonyl (C=O, ~165 ppm) and methoxy groups (~56 ppm) .
  • HPLC : Assess purity (>98%) using a C18 column with a methanol/water gradient (retention time ~12–15 min) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+) matches theoretical molecular weight (e.g., m/z ~550–600 range) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the benzo[d]thiazole and trimethoxybenzamide moieties?

  • Methodological Answer :
  • Catalyst Optimization : Use EDCI/HOBt (1:1 molar ratio) in anhydrous DMF to enhance coupling efficiency .
  • Temperature Control : Maintain 0–5°C during reagent addition, then warm to 25°C for 24 hours to minimize side reactions .
  • Solvent Selection : Dichloromethane improves solubility of aromatic intermediates compared to THF .
    Data-Driven Adjustment : If yields drop below 70%, troubleshoot by analyzing unreacted starting material via LC-MS and adjusting stoichiometry .

Q. What strategies resolve discrepancies in biological activity data between similar benzamide-thiazole derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl on benzo[d]thiazole) using in vitro assays (e.g., kinase inhibition) .
  • Crystallographic Validation : Use SHELX programs to resolve 3D structures and identify conformational differences impacting target binding .
  • Statistical Validation : Apply ANOVA to replicate experiments (n=3) and confirm significance of activity variations .
    Example : A 10-fold difference in IC50_{50} values may arise from morpholinoethyl group orientation, verified via molecular docking .

Q. How are SAR studies designed for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Systematically alter substituents (e.g., methoxy → ethoxy, morpholino → piperazino) .
  • Bioassay Panels : Test against cancer cell lines (e.g., MCF-7, HeLa) and microbial targets to evaluate selectivity .
  • Data Integration : Correlate logP (lipophilicity) with cellular uptake using HPLC-derived retention times .
    Table : Example SAR Data for Analogues
SubstituentIC50_{50} (μM, MCF-7)logP
-OCH3_30.452.1
-OC2_2H5_51.202.8
-CF3_30.853.4
Source:

Troubleshooting & Contradiction Analysis

Q. How to address low purity (<90%) in final hydrochloride salt formation?

  • Methodological Answer :
  • Recrystallization : Use acetonitrile/ethyl acetate (3:1) at −20°C to remove hydrophilic impurities .
  • Ion-Exchange Chromatography : Employ Dowex resin to isolate the hydrochloride form from unreacted base .
  • Analytical Cross-Check : Compare HPLC profiles with intermediates to trace impurity sources (e.g., residual morpholinoethylamine) .

Q. Why do similar synthetic routes produce variable yields in academic vs. industrial settings?

  • Methodological Answer :
  • Scale Effects : Batch reactors in labs may unevenly distribute heat vs. continuous flow systems in industry .
  • Reagent Quality : Anhydrous solvents (e.g., DMF) are critical; industrial-grade solvents may contain trace water, reducing coupling efficiency .
    Mitigation : Replicate industrial conditions (e.g., 0.1% H2_2O in DMF) during small-scale trials to identify tolerance thresholds .

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